LL-37 FK-13 -

LL-37 FK-13

Catalog Number: EVT-245793
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LL-37 is synthesized primarily in epithelial cells and immune cells, including macrophages and neutrophils. It is classified as an antimicrobial peptide, which is a component of the innate immune system, exhibiting both antimicrobial and anti-inflammatory activities . FK-13 represents a shorter analog of LL-37 that retains essential biological functions while minimizing potential cytotoxicity .

Synthesis Analysis

Methods and Technical Details

The synthesis of FK-13 typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of the peptide. The synthesis process includes the following steps:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Cleavage: After synthesis, the peptide is cleaved from the resin, typically using trifluoroacetic acid.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography to achieve the desired purity level.
  4. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized peptide .
Molecular Structure Analysis

Structure and Data

The molecular structure of FK-13 reveals an amphipathic alpha-helical conformation, which is crucial for its interaction with bacterial membranes. Structural studies indicate that FK-13 can self-assemble into fibrillar structures, enhancing its antimicrobial efficacy .

Key structural data include:

  • Length: 13 amino acids
  • Helical Content: High helical propensity, which facilitates membrane insertion
  • Charge: Positively charged surface, enhancing interaction with negatively charged bacterial membranes .
Chemical Reactions Analysis

Reactions and Technical Details

FK-13 exhibits various chemical interactions that are pivotal for its biological activity:

  1. Membrane Disruption: FK-13 interacts with lipid bilayers, leading to pore formation and subsequent bacterial cell lysis.
  2. Binding Affinity: The peptide's positive charge facilitates binding to negatively charged components in bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria .
  3. Synergistic Effects: FK-13 has been shown to work synergistically with conventional antibiotics, enhancing their efficacy against resistant strains .
Mechanism of Action

Process and Data

The mechanism by which FK-13 exerts its antimicrobial effects involves several key steps:

  1. Membrane Interaction: Upon contact with bacterial membranes, FK-13 undergoes conformational changes that allow it to insert into the lipid bilayer.
  2. Pore Formation: The formation of oligomeric structures results in pore creation within the membrane, leading to leakage of cellular contents.
  3. Cell Death: This disruption ultimately causes cell lysis and death, effectively eliminating bacterial pathogens .

Data from studies indicate that FK-13 maintains its activity in physiological conditions, making it a promising candidate for therapeutic applications against antibiotic-resistant bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FK-13 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its charged nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Antimicrobial Spectrum: Effective against a wide range of pathogens, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa .
Applications

Scientific Uses

FK-13 has several potential applications in scientific research and medicine:

  1. Antimicrobial Therapy: Due to its potent antimicrobial properties, FK-13 can be developed as a novel therapeutic agent against infections caused by resistant bacteria.
  2. Anti-inflammatory Applications: Its ability to modulate immune responses makes it a candidate for treating inflammatory conditions .
  3. Drug Delivery Systems: FK-13 can be conjugated with other therapeutic agents to enhance delivery and efficacy through targeted action against infected tissues .
Introduction to LL-37 FK-13: Origins and Therapeutic Relevance

Discovery and Structural Derivation from Human Cathelicidin LL-37

LL-37 FK-13 (sequence: Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg) is a 13-amino acid fragment derived from residues 17–29 of the human cathelicidin antimicrobial peptide LL-37 [1] [5]. This region was identified as the minimal antimicrobial core of the parent peptide through systematic structure-activity relationship studies. NMR structural analysis of full-length LL-37 revealed a curved amphipathic helix-bend-helix motif (residues 2–31) followed by a disordered C-terminal tail [2] [8]. Within this structure, FK-13 corresponds to a segment of the C-terminal helix that is rich in cationic and hydrophobic residues, facilitating its interaction with microbial membranes [2] [7].

Table 1: Structural Comparison of LL-37 and FK-13

ParameterLL-37FK-13
Parent ResiduesFull-length (1-37)Fragment (17-29)
Amino Acid SequenceLLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTESFKRIVQRIKDFLR
Length37 residues13 residues
Net Charge+6+4
Dominant StructureAmphipathic helix-bend-helixShort amphipathic helix

The design of FK-13 leveraged key structural principles:

  • Cationic charge density: Four positively charged residues (Lys/Arg) enable electrostatic attraction to anionic bacterial membranes [1] [7].
  • Hydrophobic face: Phenylalanine (Phe-17, Phe-27), isoleucine (Ile-20, Ile-24), and leucine (Leu-28) form a hydrophobic surface for membrane insertion [2] [10].
  • Structural stability: Despite its shortened length, FK-13 adopts a stable α-helical conformation in membrane-mimicking environments like SDS micelles, similar to the parental LL-37 [2] [7].

Role in Innate Immunity and Host Defense Mechanisms

As a proteolytic fragment of LL-37, FK-13 retains multifaceted roles in innate immunity:

  • Direct antimicrobial activity: Exhibits potent bactericidal effects against multidrug-resistant pathogens including MRSA (methicillin-resistant Staphylococcus aureus), MDRPA (multidrug-resistant Pseudomonas aeruginosa), and VREF (vancomycin-resistant Enterococcus faecium) at low micromolar concentrations [1] [4]. The mechanism involves rapid membrane permeabilization, as evidenced by SYTOX green uptake assays and membrane depolarization studies [1] [7].
  • Immunomodulatory functions:
  • Induces chemotaxis of immune cells (neutrophils, monocytes) to infection sites [3] [6].
  • Suppresses pro-inflammatory responses by inhibiting LPS-induced cytokine storms [1] [3].
  • Synergizes with endogenous defenses like phagocytosis and complement activation [6] [9].
  • Anti-biofilm activity: Disrupts established biofilms of P. aeruginosa and prevents biofilm formation by Staphylococcus aureus at sub-MIC concentrations, enhancing clearance of persistent infections [1] [7].

Table 2: Key Immune Functions of LL-37 FK-13

FunctionMechanismPathogen/Target
Direct AntimicrobialMembrane permeabilization via carpet-like mechanismMRSA, MDRPA, VREF
ImmunomodulationInhibition of TLR4/NF-κB signaling; reduction of TNF-α, IL-6Gram-negative bacteria/LPS
Anti-BiofilmDisruption of extracellular polymeric matrix; inhibition of bacterial adhesionP. aeruginosa, S. aureus
SynergyPotentiation of chloramphenicol and other antibioticsMultidrug-resistant bacterial strains

Rationale for Developing Shortened LL-37 Fragments

The development of FK-13 addressed critical limitations of full-length LL-37:

  • Reduced cytotoxicity: Native LL-37 exhibits significant hemolytic activity against human erythrocytes and cytotoxicity toward fibroblasts at antimicrobial concentrations (>50 μM) [4] [9]. FK-13 maintains potent antimicrobial effects while showing only "slight hemolytic effects on human erythrocytes and low cytotoxicity to human fibroblasts" [5] [9]. Its therapeutic index (TI = HC₅₀/MIC) is 6.3-fold higher than LL-37 against P. aeruginosa [1].
  • Enhanced bioavailability: The smaller size (1.7 kDa vs 4.5 kDa) improves tissue penetration and reduces proteolytic degradation. FK-13 retains activity in physiological salt conditions and human serum where LL-37 loses potency [1] [7].
  • Cost-effective synthesis: Shorter sequences drastically lower production costs for clinical applications. Solid-phase synthesis of FK-13 requires fewer coupling steps and lower reagent volumes [1] [9].
  • Targeted optimization: The compact structure allows rational amino acid substitutions (e.g., FK-13-a1, FK-13-a7 analogs) to enhance cell selectivity and stability without compromising function [1] [7].

Table 3: Advantages of FK-13 Over Full-Length LL-37

ParameterLL-37FK-13Improvement
Cytotoxicity (HC₅₀)~100 μM>500 μM5-fold increase
Proteolytic ResistanceLow (cleaved by kallikreins)High (stable in serum)Enhanced stability
Production CostHigh (37 residues)Low (13 residues)~3-fold reduction
Salt SensitivityActivity loss in physiological saltsRetained activityClinically relevant

The strategic truncation to FK-13 exemplifies a rational approach to antimicrobial peptide design—preserving functional domains while eliminating sequences contributing to toxicity and instability [1] [7] [9]. Engineered analogs like FK-13-a1 further optimize this scaffold by incorporating non-natural amino acids to boost stability and specificity against resistant pathogens [1].

Properties

Product Name

LL-37 FK-13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.